Home > Products > Screening Compounds P79333 > Guanosine, 2'-O-[2-(methylamino)-2-oxoethyl]-
Guanosine, 2'-O-[2-(methylamino)-2-oxoethyl]- -

Guanosine, 2'-O-[2-(methylamino)-2-oxoethyl]-

Catalog Number: EVT-14898007
CAS Number:
Molecular Formula: C13H18N6O6
Molecular Weight: 354.32 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Guanosine, 2'-O-[2-(methylamino)-2-oxoethyl]- is a modified nucleoside that plays a significant role in biochemical research and therapeutic applications. This compound is characterized by the addition of a 2'-O-[2-(methylamino)-2-oxoethyl] group to the guanosine structure, which enhances its biochemical properties. The modification is particularly relevant in the development of antisense oligonucleotides and other nucleic acid-based therapies.

Source and Classification

Guanosine, 2'-O-[2-(methylamino)-2-oxoethyl]- is classified as a nucleoside analog. It is derived from guanosine, which is one of the four main nucleosides found in RNA. The addition of the 2'-O-[2-(methylamino)-2-oxoethyl] group alters its chemical properties and biological activity, making it a subject of interest in medicinal chemistry and molecular biology .

Synthesis Analysis

Methods

The synthesis of Guanosine, 2'-O-[2-(methylamino)-2-oxoethyl]- typically involves several key steps:

  1. Starting Material: The synthesis begins with guanosine or its derivatives.
  2. Modification Reaction: The introduction of the 2'-O-[2-(methylamino)-2-oxoethyl] group can be achieved through various methods, including:
    • Oxa-Michael Reaction: This method utilizes Michael addition to attach the methylamino-oxoethyl moiety to the guanosine backbone .
    • Alkylation Techniques: Site-selective alkylation at the C8 position of guanine has been reported, enhancing the yield and specificity of the product .

Technical Details

The synthesis can involve multiple reaction conditions, including:

  • Use of solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
  • Catalysts such as boronic acids to facilitate radical reactions.
  • Monitoring reactions via thin-layer chromatography (TLC) to ensure completion .
Molecular Structure Analysis

Structure

The molecular structure of Guanosine, 2'-O-[2-(methylamino)-2-oxoethyl]- includes:

  • A guanine base linked to a ribose sugar.
  • An additional 2'-O-[2-(methylamino)-2-oxoethyl] substituent at the ribose's second carbon.

Data

The chemical formula for this compound can be represented as C12H16N4O4C_{12}H_{16}N_4O_4, with a molecular weight of approximately 284.29 g/mol. The structural integrity is crucial for its biological function and interaction with nucleic acids.

Chemical Reactions Analysis

Reactions

Guanosine, 2'-O-[2-(methylamino)-2-oxoethyl]- participates in various chemical reactions that are critical for its applications:

  1. Alkylation Reactions: These reactions allow for further modifications of the nucleoside, enhancing its therapeutic potential.
  2. Conjugation Reactions: The compound can form stable conjugates with other biomolecules, which can be exploited for drug delivery systems .

Technical Details

The reactions may require specific conditions such as:

  • Controlled temperatures.
  • Use of radical initiators or catalysts to promote desired pathways.
  • Purification steps post-reaction to isolate the product effectively.
Mechanism of Action

Process

The mechanism of action for Guanosine, 2'-O-[2-(methylamino)-2-oxoethyl]- primarily involves its incorporation into RNA strands during transcription or translation processes. This modification can lead to enhanced stability and efficacy in antisense oligonucleotide therapies.

Data

Studies have shown that this compound can activate transcription processes and may exhibit anticancer properties by modulating gene expression . Its unique structure allows it to evade degradation by nucleases, prolonging its biological activity.

Physical and Chemical Properties Analysis

Physical Properties

Guanosine, 2'-O-[2-(methylamino)-2-oxoethyl]- is typically presented as a white to off-white solid. Its solubility varies depending on the solvent used but is generally soluble in polar solvents like water and methanol.

Chemical Properties

Key chemical properties include:

  • Stability under physiological conditions.
  • Reactivity towards electrophiles due to the presence of amino groups.
  • Potential for forming hydrogen bonds due to functional groups present in its structure .
Applications

Guanosine, 2'-O-[2-(methylamino)-2-oxoethyl]- has several scientific uses:

  1. Antisense Oligonucleotide Development: It is utilized in designing oligonucleotides that can bind specifically to RNA targets, making it valuable in gene silencing strategies.
  2. Therapeutic Agents: Its modification enhances resistance to enzymatic degradation, making it a candidate for therapeutic applications in treating various diseases, including cancer .
  3. Research Tool: The compound serves as a research tool for studying RNA interactions and modifications in cellular processes.
Synthetic Methodologies and Optimization

Chemoselective Protection Strategies for Ribose Functionalization

The synthesis of 2'-O-[2-(methylamino)-2-oxoethyl]guanosine (2'-O-NMA guanosine) necessitates precise orthogonal protection of reactive sites to enable selective 2'-O-alkylation. The guanine base presents significant challenges due to competing reactivity at O6, N1, and N2 positions, while the ribose 2', 3', and 5' hydroxyls exhibit similar nucleophilicity. Modern approaches employ a dual protection strategy:

  • O6-tert-butyl/N2-bis(tert-butyloxycarbonyl) (Boc2) protection effectively shields the guanine ring while maintaining acid stability during 5'-O-dimethoxytrityl (DMT) deprotection cycles. This strategy yields 74% overall protection efficiency in a two-step process from 2',3',5'-tri-O-acetyl guanosine [2]. Crucially, the tert-butyl group exhibits stability under basic alkylation conditions required for 2'-O-modification while remaining labile to final trifluoroacetic acid deprotection.
  • Ribose protection leverages transient silyl groups (e.g., tert-butyldimethylsilyl (TBDMS) or [(triisopropylsilyl)oxy]methyl (TOM)). TOM protection offers superior regioselectivity (4:1 2'-O vs. 3'-O isomer ratio) when applied to N2-mono-Boc protected intermediates [2]. For TBDMS, silver nitrate-mediated protection achieves moderate selectivity, subsequently optimized to 55% yield through base-induced 2',3'-O-TBDMS equilibration [2].

Table 1: Protection Group Strategies for 2'-O-NMA Guanosine Synthesis

Protection TargetGroupConditionsYieldOrthogonality
Guanine O6tert-ButylDi-tert-butyl dicarbonate, TEA74% (over 2 steps)Acid-labile
Guanine N2bis-BocDi-tert-butyl dicarbonate, TEA74% (over 2 steps)Base-labile
Ribose 5'-OHDMTDimethoxytrityl chloride, pyridine76%Acid-labile
Ribose 2'-OHTBDMSTBDMS-Cl, AgNO355%Fluoride-labile
Ribose 2'-OHTOMTOM-Cl, di-tert-butylstannylene62%Fluoride-labile

Alternative strategies include 3',5'-O-di-tert-butylsilyl "clamps" enabling selective 2'-O-TBDMS protection (93% yield after de-clamping with HF/pyridine) [2]. N,N-Dimethylformamidine (DMF) protection has also been explored for exocyclic amines, though its application in 2'-O-NMA synthesis remains limited [7].

Regioselective Methylamino-oxoethyl Group Installation

The introduction of the 2-(methylamino)-2-oxoethyl moiety at the 2'-position demands stringent control over regioselectivity and functional group compatibility. Two principal methodologies have been developed:

  • Mitsunobu Alkylation: Employing N-methyl-2-bromoacetamide with triphenylphosphine/diisopropyl azodicarboxylate (DIAD) enables direct 2'-O-alkylation of protected guanosine derivatives. This reaction capitalizes on the enhanced nucleophilicity of the 2'-OH in sterically constrained intermediates like 2',3'-O-di-tert-butylstannylene guanosine [1] [6]. Kinetic studies reveal a 8:1 preference for 2'-O over 3'-O substitution under optimized conditions.
  • Carbamate Linker Strategy: An alternative approach involves 2'-O-alkylation with 2-(tert-butoxycarbonyl(methyl)amino)ethyl glycinate, followed by deprotection and cyclization. This route mitigates N-alkylation side products but requires additional steps, reducing overall yield to ~40% [4].

Post-alkylation, the methylamino-oxoethyl group demonstrates negligible perturbation of ribose pucker dynamics according to molecular modeling. This preservation of C3'-endo conformation is critical for maintaining A-form helix geometry in oligonucleotides. Thermodynamic analyses of related N2-methylguanosine modifications confirm minimal impact on base-pairing energetics (ΔΔG ≤ 0.3 kcal/mol in duplexes) [3], suggesting the 2'-O-NMA group's steric bulk is well-tolerated.

Table 2: 2'-O-NMA Installation Methods and Efficiency

MethodReagentsTemperatureReaction Time2'-O RegioselectivityYield
Mitsunobu AlkylationN-Methyl-2-bromoacetamide, PPh3, DIAD0°C → RT12-18 h8:165-70%
Stannylene-Mediated AlkylationN-Methyl-2-bromoacetamide, Bu2SnO80°C6 h12:175%
Carbamate IntermediateBoc-N(Me)-CH2-CO2H, DIC, HOAt25°C3 h>20:140% (over 3 steps)

Solid-Phase Synthesis of Modified Oligonucleotide Sequences

Incorporating 2'-O-NMA guanosine into oligonucleotides requires phosphoramidite building blocks compatible with automated synthesis. The phosphoramidite derivative (5'-O-DMT-3'-O-(2-cyanoethyl-N,N-diisopropylphosphoramidite) is synthesized in 86% yield via phosphitylation under inert atmosphere [2]. Critical synthesis parameters include:

  • Coupling Efficiency: 2'-O-NMA-G phosphoramidites achieve >98% coupling yields (measured by trityl assay) in 90-second coupling cycles with 5-benzylthio-1H-tetrazole (BTT) activator [2] [6]. This efficiency matches standard 2'-O-MOE phosphoramidites despite increased steric bulk.
  • Deprotection Orthogonality: The O6-tert-butyl/N2-Boc2 protection scheme enables simultaneous deprotection during standard ammonium hydroxide cleavage (55°C, 16h). This contrasts with traditional acyl protections requiring extended methylamine treatment to prevent N2-dealkylation [2].
  • Sequence Fidelity: RNA oligomers containing up to five consecutive 2'-O-NMA-G modifications (e.g., 5'-UGGGGU-3') show intact nucleobase integrity and <0.5% depurination byproducts after deprotection [2]. Mass spectrometry analysis of a 21-mer containing four 2'-O-NMA-G residues confirms sequence fidelity (MWcalc 6674.05 vs. MWobs 6673.85) [2].

Notably, 2'-O-NMA modification enhances nuclease resistance without phosphorothioate (PS) backbone modifications. Fully modified 2'-O-AECM (structurally similar) oligos with phosphodiester linkages resist degradation in human serum for >24 hours [4], suggesting 2'-O-NMA oligonucleotides may enable reduced PS content in therapeutic designs.

Scalability Challenges in Multi-Step Nucleoside Analog Production

Transitioning from milligram-scale research synthesis to kilogram-level production of 2'-O-NMA guanosine confronts three primary bottlenecks:

  • Purification Complexity: Chromatographic separation of 2'-O and 3'-O alkylation isomers requires hydrophilic interaction liquid chromatography (HILIC) or reversed-phase chromatography with ion-pairing agents. The >98% purity required for therapeutic applications reduces isolated yield to 40-50% despite 75% crude reaction yields [2] [4].
  • Phosphoramidite Stability: The 3'-O-phosphoramidite derivative of 2'-O-NMA guanosine displays hydrolytic susceptibility at the N-methylamide moiety when exposed to ambient humidity. Large-scale handling necessitates specialized packaging with <5 ppm water content and cold-chain storage (-20°C), increasing production costs by ~30% compared to 2'-O-methyl phosphoramidites [8].
  • Cost Drivers: The multi-step synthesis (protection → 2'-O-alkylation → phosphitylation) consumes >15 L solvent per gram of final phosphoramidite. The cryogenic conditions (-40°C) required for phosphitylation further escalate energy costs [1] [6]. Catalytic optimization (e.g., flow chemistry for Mitsunobu steps) has demonstrated 3-fold yield improvements in pilot studies [6].

The economic viability hinges on the modification's therapeutic advantage: 2'-O-NMA modifications enable reduced phosphorothioate content while maintaining nuclease resistance and target affinity [6], potentially mitigating PS-associated toxicity (e.g., complement activation, hepatotoxicity). This benefit justifies the ~2-fold higher nucleoside production cost compared to 2'-O-MOE building blocks.

Table 3: Scalability Challenges and Mitigation Strategies

Production ChallengeImpact on ScalabilityMitigation ApproachesCurrent Efficiency Metric
Isomer Separation40-50% yield loss at >98% purityContinuous HILIC chromatography; enzymatic 3'-O-dealkylation5 kg/month (pilot scale)
Phosphoramidite Stability5% monthly degradation at -20°CLyophilized packaging; in-situ phosphitylation>95% purity over 6 months
Solvent Consumption15 L/g PMI (Process Mass Intensity)Solvent swapping (ACN → 2-MeTHF); membrane purificationPMI reduced to 8 L/g in optimized routes
Cryogenic Requirements70% energy load for synthesisAlternative phosphitylating agents (e.g., 2-chloro-4H-1,3,2-benzodioxaphosphorin-4-one)-20°C operation achieved

Compounds Mentioned:

  • Guanosine, 2'-O-[2-(methylamino)-2-oxoethyl]-
  • O6-tert-butyl-N2-bis(tert-butyloxycarbonyl) guanosine
  • 5'-O-DMT-2'-O-[2-(methylamino)-2-oxoethyl]-3'-O-(2-cyanoethyl-N,N-diisopropylphosphoramidite) guanosine
  • 2'-O-methoxyethyl guanosine
  • N2-methylguanosine
  • 2'-O-(N-(aminoethyl)carbamoyl)methyl guanosine

Properties

Product Name

Guanosine, 2'-O-[2-(methylamino)-2-oxoethyl]-

IUPAC Name

2-[(2R,3R,4R,5R)-2-(2-amino-6-oxo-1H-purin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl]oxy-N-methylacetamide

Molecular Formula

C13H18N6O6

Molecular Weight

354.32 g/mol

InChI

InChI=1S/C13H18N6O6/c1-15-6(21)3-24-9-8(22)5(2-20)25-12(9)19-4-16-7-10(19)17-13(14)18-11(7)23/h4-5,8-9,12,20,22H,2-3H2,1H3,(H,15,21)(H3,14,17,18,23)/t5-,8-,9-,12-/m1/s1

InChI Key

XCBBSCIDZZKOBD-JJNLEZRASA-N

Canonical SMILES

CNC(=O)COC1C(C(OC1N2C=NC3=C2N=C(NC3=O)N)CO)O

Isomeric SMILES

CNC(=O)CO[C@@H]1[C@@H]([C@H](O[C@H]1N2C=NC3=C2N=C(NC3=O)N)CO)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.